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Tos-PEG5-CH2CO2H Documentation Hub

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  • Product: Tos-PEG5-CH2CO2H
  • CAS: 2028284-73-1

Core Science & Biosynthesis

Foundational

Precision PEGylation: A Technical Guide to Tos-PEG5-CH2CO2H

Executive Summary Tos-PEG5-CH2CO2H (Tosyl-PEG5-Acetic Acid) represents a critical class of heterobifunctional crosslinkers used in high-precision bioconjugation.[1] Unlike polydisperse PEG polymers, this discrete PEG (dP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tos-PEG5-CH2CO2H (Tosyl-PEG5-Acetic Acid) represents a critical class of heterobifunctional crosslinkers used in high-precision bioconjugation.[1] Unlike polydisperse PEG polymers, this discrete PEG (dPEG) offers a defined molecular weight and chain length (


), eliminating the heterogeneity that complicates regulatory approval for antibody-drug conjugates (ADCs) and PROTACs.

This guide serves as an operational manual for researchers utilizing Tos-PEG5-CH2CO2H to engineer stable, soluble, and bioactive conjugates. It focuses on the orthogonal reactivity of the tosyl (leaving group) and carboxyl (coupling group) moieties, providing a roadmap for sequential functionalization.

Molecular Architecture & Properties[1][2]

The utility of Tos-PEG5-CH2CO2H lies in its structural asymmetry. It bridges two distinct chemical worlds: nucleophilic substitution and amide bond formation.

PropertySpecificationCritical Insight
Formula

Heterobifunctional backbone.[1][2][3]
MW ~406.5 DaDiscrete length ensures reproducible hydrodynamic radii in conjugates.[1]
Tosyl Group

-Toluenesulfonyl
Excellent leaving group (

of conjugate acid < -1).[1][4][5] Highly reactive toward amines, thiols, and azides.
PEG Spacer 5 Ethylene Glycol UnitsOptimal length (~20 Å) to suppress protein aggregation without steric shielding of the active site.[1]
Carboxyl Group Carboxymethyl (-CH2COOH)Stable acid handle; requires activation (e.g., NHS/EDC) for conjugation.[1]
Structural Logic

The Tosyl (Tos) group acts as a "spring-loaded" electrophile. It is sufficiently stable to survive storage but reactive enough to be displaced by nucleophiles under mild basic conditions. The Carboxyl (COOH) terminus provides a stable anchor, typically used to attach the linker to a protein surface or a drug payload via a robust amide bond.

Chemoselectivity & Reaction Mechanisms

Successful utilization requires understanding the orthogonal reactivity profiles of the two termini.

Mechanism A: Nucleophilic Substitution ( ) at the Tosyl Terminus

The tosylate anion (


) is a weak base and an exceptional leaving group. This allows for the precise installation of nucleophilic ligands.
  • Reactants: Azides (

    
    ), Primary Amines (
    
    
    
    ), Thiols (
    
    
    ).
  • Conditions: Polar aprotic solvents (DMF, DMSO) with a non-nucleophilic base (DIPEA,

    
    ).
    
  • Kinetics: Second-order (

    
    ).[1] Steric hindrance at the nucleophile can significantly retard the rate.
    
Mechanism B: Acyl Substitution at the Carboxyl Terminus

The terminal carboxylic acid is relatively inert until activated.

  • Activation: Carbodiimide (EDC/NHS) or Uronium (HATU/HBTU) chemistries.

  • Target: Primary amines (Lysine residues, N-terminal amines).

  • Selectivity: To prevent polymerization, the carboxyl group is often activated after the tosyl group has been displaced or transformed.

Strategic Application: PROTAC Linker Synthesis

The most high-value application of Tos-PEG5-CH2CO2H is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The linker length is a determinant factor in the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Workflow Visualization

The following diagram illustrates the conversion of Tos-PEG5-CH2CO2H into a functional PROTAC linker intermediate.

PROTAC_Synthesis Input Tos-PEG5-CH2CO2H (Starting Material) Step1 Nucleophilic Attack (Ligand-NH2 / Base) Input->Step1 SN2 Displacement of Tosyl Group Inter Intermediate: Ligand-PEG5-COOH Step1->Inter Formation of Secondary Amine Step2 Carboxyl Activation (HATU / DIPEA) Inter->Step2 Amide Coupling Final PROTAC Construct (Ligand-Linker-E3 Binder) Step2->Final Conjugation to E3 Ligase Binder

Figure 1: Sequential functionalization workflow for PROTAC synthesis. The Tosyl group is displaced first to avoid self-polymerization during carboxyl activation.

Experimental Protocol: Synthesis of Azido-PEG5-COOH

A common precursor for "Click" Chemistry applications.[1]

Objective: Displace the Tosyl group with an Azide moiety to create a heterobifunctional Click-ready linker.

Materials
  • Tos-PEG5-CH2CO2H (1.0 eq)[6]

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • DMF (Anhydrous)

  • Dichloromethane (DCM) & Brine for extraction

Step-by-Step Methodology
  • Solubilization: Dissolve Tos-PEG5-CH2CO2H (100 mg, 0.25 mmol) in anhydrous DMF (2 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Nucleophilic Addition: Add Sodium Azide (

    
    , 24 mg, 0.37 mmol) in one portion.
    
    • Note:

      
       is toxic and potentially explosive. Use plastic spatulas and work behind a blast shield.
      
  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Monitoring: Monitor via TLC (MeOH/DCM 1:10). The Tosyl spot (UV active) should disappear. The product is not UV active; stain with Iodine or Ninhydrin.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM (20 mL) and wash with 5% HCl (to protonate the COOH, ensuring it partitions to the organic phase).

    • Wash with Brine (3x) to remove DMF.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect a viscous, pale yellow oil (Azido-PEG5-CH2CO2H).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Substitution) Hydrolysis of Tosyl group.[1]Ensure solvents are strictly anhydrous.[1] Hydroxide ions (from water) compete with the intended nucleophile.
Incomplete Coupling (COOH) "Tosyl-poisoning" of amine.[1]If the Tosyl group is still present during COOH activation, the amine payload may react with the Tosyl group instead of the activated ester. Always displace Tosyl first or use orthogonal protection.
NMR Impurities Residual DMF or Tosic Acid.[1]Perform an extensive brine wash or use dialysis for larger conjugates.[1]
Analytical Validation[1]
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the aromatic Tosyl doublet (~7.4 & 7.8 ppm).

    • Confirm integrity of the PEG backbone (multiplet at 3.5-3.6 ppm).

    • Confirm alpha-proton of the acid (~4.0 ppm singlet).

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[7] Retrieved from [Link]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bioconjugation Strategies using Tos-PEG5-CH2CO2H

Introduction Tos-PEG5-CH2CO2H is a heterobifunctional crosslinker designed for high-specificity bioconjugation. It features a carboxyl group (-COOH) for amine coupling and a tosyl (p-toluenesulfonyl) group, which serves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tos-PEG5-CH2CO2H is a heterobifunctional crosslinker designed for high-specificity bioconjugation. It features a carboxyl group (-COOH) for amine coupling and a tosyl (p-toluenesulfonyl) group, which serves as an excellent leaving group for subsequent nucleophilic substitution (e.g., by thiols, azides, or halides).

The inclusion of a polyethylene glycol (PEG5) spacer arm provides critical solubility in aqueous media and minimizes steric hindrance between conjugated biomolecules. This guide details the EDC/NHS coupling protocol required to attach this linker to an amine-containing target (e.g., a protein, antibody, or surface) while preserving the integrity of the tosyl group for secondary functionalization.

Key Chemical Properties
PropertySpecification
Molecular Weight ~406.5 Da
Reactive Group A Carboxylic Acid (-COOH) [Amine Reactive]
Reactive Group B Tosyl Group (-OTs) [Nucleophile Reactive]
Spacer PEG5 (Hydrophilic, ~20 Å length)
Solubility Water, DMSO, DMF

Mechanistic Foundation

The coupling of Tos-PEG5-CH2CO2H to a primary amine involves the activation of the carboxyl group using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) .[1]

Why this Chemistry?

While EDC alone can facilitate amide bond formation, the intermediate O-acylisourea is unstable and susceptible to hydrolysis in aqueous buffers. The addition of NHS creates a semi-stable NHS-ester intermediate.[2] This allows for a two-step protocol where the linker is activated at acidic pH (optimal for EDC) and then conjugated at neutral pH (optimal for amine attack), significantly increasing yield and reducing side reactions.

Critical Consideration for Tosyl Stability: The tosyl group is an alkylating agent. While generally stable at neutral pH, it is susceptible to hydrolysis at high pH (>8.5) or elevated temperatures. Therefore, this protocol strictly controls pH to remain between 4.7 and 7.5.

Reaction Mechanism Diagram[3]

EDC_NHS_Mechanism Linker Tos-PEG5-COOH Intermediate1 Unstable O-acylisourea Linker->Intermediate1 Activation (pH 4.7-6.0) EDC EDC EDC->Intermediate1 NHS_Ester Semi-Stable NHS-Ester Intermediate1->NHS_Ester Stabilization NHS NHS NHS->NHS_Ester Final Tos-PEG5-Amide-Protein NHS_Ester->Final Conjugation (pH 7.0-7.5) Target Protein-NH2 Target->Final

Figure 1: Step-wise activation of Tos-PEG5-CH2CO2H. The NHS-ester intermediate prevents hydrolysis, allowing efficient coupling to primary amines.

Experimental Protocol

Materials Required[2][4][5][6][7][8][9][10][11][12][13]
  • Linker: Tos-PEG5-CH2CO2H (Store at -20°C, desiccated).

  • Activators: EDC (HCl salt) and NHS (or Sulfo-NHS for higher water solubility).

  • Activation Buffer: MES Buffer (0.1 M, pH 5.0 – 6.0). Do not use acetate or citrate.

  • Conjugation Buffer: PBS (pH 7.2 – 7.5). Must be amine-free (No Tris, Glycine).

  • Solvent: Dry DMSO or DMF (if linker stock is required).[3]

Workflow Diagram

Protocol_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification Step1 Dissolve Linker in MES Buffer (or DMSO stock) Step2 Add EDC & NHS (10-20 fold molar excess) Step1->Step2 Step3 Incubate 15-30 min at RT Step2->Step3 Step4 Mix Activated Linker with Target Protein (in PBS) Step3->Step4 Add immediately Step5 Incubate 2 hours at RT or Overnight at 4°C Step4->Step5 Step6 Desalting Column / Dialysis (Remove excess EDC/NHS/Byproducts) Step5->Step6 Step7 Final Conjugate (Tos-PEG5-Protein) Step6->Step7

Figure 2: Operational workflow for the two-step conjugation process.

Detailed Procedure
Step 1: Preparation of Stock Solutions[4][3]
  • Linker Stock: Dissolve Tos-PEG5-CH2CO2H in dry DMSO to a concentration of 100 mM. Note: If the linker is fully water-soluble at the required concentration, you may dissolve directly in MES buffer, but DMSO ensures stability.

  • EDC/NHS Stocks: Prepare fresh 100 mM solutions of EDC and NHS in MES buffer (pH 6.0) immediately before use. Do not store these solutions.

Step 2: Activation (NHS Ester Formation)
  • Dilute the Linker Stock into Activation Buffer (MES, pH 6.0) to a final concentration of ~1–10 mM.

  • Add EDC to the linker solution to achieve a 10-fold molar excess over the linker.

  • Add NHS to achieve a 10-fold molar excess over the linker (1:1 ratio with EDC).

  • React for 15–30 minutes at room temperature.

    • Insight: This step creates the semi-stable amine-reactive ester. Extending this time beyond 30 minutes can lead to hydrolysis of the active ester.

Step 3: Conjugation[5]
  • Prepare the Target Protein in Conjugation Buffer (PBS, pH 7.2) . Ensure the protein concentration is 1–5 mg/mL.

    • Warning: Ensure the protein buffer contains NO primary amines (e.g., Tris, Glycine, Azide) as these will compete with the protein for the linker.

  • Add the activated linker mixture to the protein solution.

    • Stoichiometry: For antibodies/proteins, use a 10- to 50-fold molar excess of linker over protein.

  • Incubate for 2 hours at room temperature or overnight at 4°C .

Step 4: Purification (Critical)
  • Remove excess linker, EDC, and NHS by size exclusion chromatography (desalting column) or dialysis against PBS.

  • Why: Removing unreacted linker is vital because the free Tosyl groups on unreacted linkers will compete in downstream applications.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS-esterEnsure Activation is in MES (pH 5-6) and Conjugation in PBS (pH 7.2-7.5). Work quickly between steps.
Precipitation Linker hydrophobicityAlthough PEG5 is hydrophilic, high concentrations of EDC can cause aggregation. Add up to 20% DMSO to the reaction.
No Downstream Reactivity Tosyl group hydrolysisAvoid pH > 8.0. The Tosyl group is stable at pH 7, but degrades in highly basic buffers (e.g., Carbonate pH 9.5).
Cross-linking impurities "Zero-length" crosslinkingIf the protein contains both carboxyls and amines, EDC can crosslink the protein to itself. Perform the activation step (Step 2) separately before adding the protein.

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.[6]

    • The definitive text on EDC/NHS chemistry and heterobifunctional crosslinkers.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry (EDC/NHS).

    • Detailed mechanisms for carboxyl-to-amine crosslinking.
  • BroadPharm. Protocol for PEG Acid Reagents.

    • Specific handling for PEG-COOH deriv
  • Master Organic Chemistry. Tosylate Leaving Group Stability.

    • Mechanistic insight into the stability and reactivity of the Tosyl group.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Tos-PEG5-CH2CO2H substitution reactions

Technical Support Center: Optimization of Tos-PEG5-CH2CO2H Substitution Executive Summary: The "Acid Trap" in Bifunctional PEGs You are likely experiencing low yields not because of the tosylate displacement itself, but...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Tos-PEG5-CH2CO2H Substitution

Executive Summary: The "Acid Trap" in Bifunctional PEGs

You are likely experiencing low yields not because of the tosylate displacement itself, but because of the free carboxylic acid on the distal end of the Tos-PEG5-CH2CO2H chain.

In standard


 reactions, the carboxylic acid (

) is far more reactive toward bases than the tosylate is toward nucleophiles. If you add 1.0 equivalent of a basic nucleophile (like an amine) or a base (like

), it will be instantly consumed to neutralize the acid, leaving no driving force for the substitution.

The Solution: You must treat this molecule as a zwitterionic precursor . Your reaction design must account for the neutralization of the carboxylate before the substitution kinetics can take over.

Module 1: Critical Optimization Parameters

Stoichiometry (The Golden Rule)

The most common failure mode is under-dosing the base.

  • Requirement: You need

    
     2.0 equivalents of base  relative to the Tos-PEG-COOH.
    
    • Eq 1: Neutralizes the

      
      .[1]
      
    • Eq 2: Deprotonates the nucleophile (if applicable) or acts as a proton scavenger for the leaving group.

  • Recommendation: Use 2.5 – 3.0 eq of a non-nucleophilic base (e.g., DIPEA or

    
    ) to ensure the carboxylate is fully formed and the nucleophile remains active.
    
The Finkelstein Catalyst (Iodide Effect)

Direct displacement of Tosylate by weak nucleophiles (like azides or sterically hindered amines) is slow.

  • The Fix: Add 0.1 – 0.5 eq of Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The Iodide (

    
    ) is a better nucleophile than most reagents and rapidly displaces the Tosylate to form an intermediate I-PEG5-COO-.[1] The Iodide is then a better leaving group than Tosylate, accelerating the attack by your desired nucleophile.
    
Solvent Selection

PEG chains are amphiphilic, but the reaction requires a polar aprotic environment to support the


 transition state.[2]
  • Best: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). These solvate the cations well, leaving the nucleophile "naked" and reactive.

  • Avoid: Protic solvents (Methanol, Water) which solvate the nucleophile, reducing its reactivity.

Module 2: Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing low yields.

TroubleshootingFlow Start Problem: Low Yield of Substitution CheckSM Is Starting Material (Tos-PEG) consumed? Start->CheckSM CheckProd Is Product forming? CheckSM->CheckProd Yes (SM Gone) SolventCheck Check Solvent: Is it Anhydrous DMF/DMSO? CheckSM->SolventCheck No (SM Remains) AcidTrap Diagnosis: Acid Trap Did you add extra base for COOH? CheckProd->AcidTrap No Product TempIncrease Action: Increase Temp (Max 60°C) Add 0.2 eq NaI (Finkelstein) SolventCheck->TempIncrease Yes SideRxn Side Reaction Detected Hydrolysis Diagnosis: Hydrolysis (OH replaces OTs) Cause: Wet solvent or Hydroxide base SideRxn->Hydrolysis Product is HO-PEG-COOH Elimination Diagnosis: Elimination (Vinyl Ether) Cause: Strong Base + High Heat SideRxn->Elimination Product has Alkene NMR signal AcidTrap->SideRxn Yes AddBase Action: Use 2.5 eq Base total AcidTrap->AddBase No

Caption: Diagnostic logic flow for identifying the root cause of failure in Tos-PEG-COOH substitutions.

Module 3: Optimized Protocol (Example: Azidation)

This protocol is designed to convert Tos-PEG5-CH2CO2H to N3-PEG5-CH2CO2H.[1]

Reagents:

  • Substrate: Tos-PEG5-CH2CO2H (1.0 eq)[1]

  • Nucleophile: Sodium Azide (

    
    ) (3.0 eq)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional but recommended[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Dissolve Tos-PEG5-CH2CO2H in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
    • Note: The carboxylate will self-buffer slightly, but for azidation, strict pH control is less critical than for amine couplings.

  • Activation: Add Sodium Azide (3.0 eq) and NaI (0.1 eq).

    • Why 3.0 eq? Azide is a weak base but a good nucleophile. Excess ensures the reaction isn't stalled by any adventitious protons.

  • Reaction: Heat to 60°C for 12–18 hours.

    • Warning: Do not exceed 80°C. PEG tosylates can undergo E2 elimination to form vinyl ethers at high temperatures.

  • Workup (Crucial for PEG5):

    • The Challenge: PEG5 is too small to precipitate efficiently in diethyl ether (unlike PEG 2000). It is an oil.

    • Method: Evaporate DMF under reduced pressure (high vacuum).

    • Extraction: Redissolve the residue in DCM (Dichloromethane). Wash with 0.1 M HCl (to protonate the carboxylate, ensuring it partitions into DCM) followed by Brine.

    • Drying: Dry over

      
      , filter, and concentrate.
      
  • Purification: If purity is low, use Flash Chromatography (DCM:MeOH gradient, 95:5 to 85:15).

Module 4: Comparative Data & Solvents

ParameterRecommended ConditionWhy?Risk of Deviation
Solvent DMF or DMSOHigh dielectric constant promotes charge separation in transition state.[1]MeCN: Slower rate.[1] Water/Alcohols: Hydrolysis of Tosylate.
Base Eq. 2.5 – 3.0 eq1 eq neutralizes COOH; remaining eq drives reaction.[1]< 2.0 eq: Reaction stalls at ~50% conversion or fails completely.
Temp 40°C – 60°CBalances kinetics vs. elimination risk.[1]> 80°C: Elimination to Vinyl Ether (irreversible byproduct).[1]
Concentration 0.1 M – 0.2 MHigh conc.[1] favors bimolecular (

) kinetics.[3][4]
Dilute: Reaction becomes extremely slow.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: My product is an oil and I cannot get it to crystallize. Is it impure?

  • A: No. Tos-PEG5-CH2CO2H and its substituted derivatives (like Azide-PEG5-COOH) are low molecular weight oligomers.[1] They are naturally viscous oils at room temperature. Do not attempt recrystallization. Use Flash Chromatography or Preparative HPLC for purification.

Q2: I see a new spot on TLC that doesn't move (Baseline). What is it?

  • A: This is likely the hydrolyzed byproduct HO-PEG5-COO- or the salt form of your product. Because of the free carboxylic acid, the molecule drags on silica.

    • Fix: Add 1% Acetic Acid to your TLC eluent (e.g., DCM:MeOH:AcOH 90:10:1) to keep the acid protonated and improve spot definition.

Q3: Can I protect the acid in situ?

  • A: Yes. If the free acid is causing side reactions (e.g., reacting with your amine nucleophile to form a salt), you can treat the starting material with TMS-Diazomethane or Thionyl Chloride/MeOH to form the Methyl Ester before the substitution. You can hydrolyze the ester back to the acid later with LiOH.

Q4: Why does the reaction turn yellow/brown?

  • A: If you used Iodide (NaI/KI) as a catalyst, it can oxidize slightly to Iodine (

    
    ), which is yellow. This is harmless and can be removed during the workup with a sodium thiosulfate wash.
    

References

  • Nucleophilic Substitution on PEG Tosyl

    
     Mechanism) 
    
    • Source: Harris, J. M. (Ed.).[4][5][6] (1997). Poly(ethylene glycol): Chemistry and Biological Applications. ACS Symposium Series.

    • Relevance: Foundational text on PEG activation and tosyl
    • Link:

  • Finkelstein Reaction Conditions (C

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Relevance: Defines the mechanism of Iodide c
    • Link:[1]

  • PEG Purific

    • Source: Biopharma PEG. (2023).
    • Relevance: Practical industrial guide on handling carboxyl-PEG derivatives and storage conditions (-20°C, Argon).
    • Link:

  • Silver Oxide Mediated Monotosyl

    • Source: Macromolecules (ACS). (2017).
    • Relevance: Discusses the stability of PEG-Tosylates and separation of mono- vs di-substituted products.
    • Link:

Sources

Optimization

Purification methods for removing unreacted Tos-PEG5-CH2CO2H

The following technical guide addresses the purification and removal of unreacted Tos-PEG5-CH2CO2H (Tosyl-PEG5-Carboxylic Acid) from reaction mixtures. This guide is structured as a Tier 2/3 Technical Support resource, d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and removal of unreacted Tos-PEG5-CH2CO2H (Tosyl-PEG5-Carboxylic Acid) from reaction mixtures. This guide is structured as a Tier 2/3 Technical Support resource, designed for researchers requiring high-purity isolation of PEGylated conjugates.

Reagent ID: Tos-PEG5-CH2CO2H (MW: ~406.5 Da) Functional Classes: Heterobifunctional PEG, Alkylating Agent (Tosyl), Acidic (Carboxyl).

Diagnostic Phase: Know Your Impurity

Before selecting a purification method, you must characterize the physicochemical difference between your Product and the Impurity (unreacted Tos-PEG5-CH2CO2H).

Physicochemical Profile of the Impurity
PropertyCharacteristicImplication for Purification
UV Absorbance Strong (

,

)
The Tosyl group is UV-active. You can track this impurity by UV even if your PEG chain is invisible.
Acidity (pKa) ~4.0 – 5.0 (Carboxyl)Ionizes in basic pH (pH > 7). Can be removed via aqueous base extraction if your product is neutral.
Polarity AmphiphilicSoluble in DCM, Chloroform, Ethyl Acetate, and Water. Difficult to precipitate (forms oils, not solids).
Stability Hydrolytically UnstableThe Tosyl group hydrolyzes to a Hydroxyl (HO-PEG-COOH) in hot aqueous base. Work quickly in basic conditions.

Strategic Decision Tree

Select your workflow based on your reaction type.

PurificationStrategy Start Start: Reaction Mixture contains Tos-PEG5-CH2CO2H Q1 Which functional group did you react? Start->Q1 BranchA Reacted the COOH group (e.g., Amide Coupling) Q1->BranchA Product is Neutral/Basic BranchB Reacted the Tosyl group (e.g., Substitution with N3, SH, NH2) Q1->BranchB Product is Acidic MethodA Method A: Acid/Base Extraction (High Efficiency) BranchA->MethodA Primary Choice MethodB Method B: Flash Chromatography (Normal Phase Silica) BranchB->MethodB Crude Purification End Purified Conjugate MethodA->End Pure Product MethodC Method C: Reverse Phase HPLC (C18 Polishing) MethodB->MethodC If >95% purity needed MethodC->End

Figure 1: Decision matrix for selecting the optimal purification protocol based on chemical modification.

Protocol Library

Method A: Liquid-Liquid Extraction (pH Switching)

Best For: Reactions where the COOH group was converted to a neutral amide or ester. Mechanism: The unreacted impurity (Tos-PEG5-COOH ) remains acidic and will partition into the aqueous basic layer, while the neutral product stays in the organic layer.

Protocol:

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use ~20 mL solvent per gram of crude.

  • Basic Wash: Wash the organic phase 3 times with saturated NaHCO₃ (aq) or 5% Na₂CO₃.

    • Chemistry: The COOH deprotonates (

      
      ), becoming water-soluble. The neutral product remains in the organic phase.[1]
      
  • Brine Wash: Wash the organic phase once with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and evaporate.

Validation:

  • Spot the organic layer on TLC.[2][3][4] The spot corresponding to Tos-PEG5-CH2CO2H (low R_f in pure DCM) should be absent.

Method B: Flash Chromatography (Normal Phase)

Best For: Reactions where the Tosyl group was substituted (leaving the COOH intact on the product), making Method A impossible. Challenge: Short PEGs streak on silica.

Optimized Solvent Systems:

  • System 1 (Standard): DCM : Methanol (Gradient 0%

    
     10% MeOH).
    
  • System 2 (Anti-Streaking): DCM : Methanol : Acetic Acid (90 : 10 : 0.1).

    • Note: Adding 0.1% Acetic Acid or Formic Acid suppresses ionization of the COOH group, sharpening the peaks.

Visualization (TLC):

  • UV (254 nm): Visible (Tosyl group).

  • Stain: Iodine (

    
    ) or Dragendorff’s reagent (Specific for PEG chains).
    
  • Tip: If you reacted the Tosyl group (e.g., to an azide), the product might lose UV absorbance. You must use a stain to see the product, while the impurity (Unreacted Tos-) will still glow under UV.

Method C: Reverse Phase HPLC (C18)

Best For: Final polishing or separating closely related species (e.g., Hydrolyzed vs. Intact Tosyl).

Mechanism: The Tosyl group is hydrophobic (aromatic). The Hydroxyl group (hydrolysis byproduct) is polar.

  • Elution Order (C18 Column):

    • HO-PEG5-COOH (Hydrolyzed impurity) – Elutes Early.

    • Product (Depends on cargo).

    • Tos-PEG5-COOH (Intact impurity) – Elutes Late (retained by Tosyl ring).

Mobile Phase:

  • A: Water + 0.1% TFA (or Formic Acid).

  • B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 60% B over 30 minutes.

Troubleshooting & FAQs

Q1: I see a new spot on TLC that is UV-inactive but stains with Iodine. What is it?

A: This is likely HO-PEG5-CH2CO2H .

  • Cause: Hydrolysis of the Tosyl group. This happens if the reaction contained water or strong base/heat.

  • Removal: This is much more polar than the Tosyl-parent. Use Method B (Flash); it will elute significantly earlier than the Tosyl compound.

Q2: My product is an oil and won't precipitate. Can I use Ether?

A: Avoid Ether precipitation for PEG5.

  • Reason: PEG5 is too short to form a solid precipitate; it will form a sticky oil or "gum" on the flask walls, trapping impurities.

  • Alternative: Use Cold Hexane triturating . Dissolve in minimal DCM, add excess Hexane, and sonicate. If it oils out, rely on Column Chromatography instead.

Q3: Can I use scavenger resins?

A: Yes, for specific cases.

  • To remove unreacted Tos-PEG5-COOH (Acidic): Use a Basic Anion Exchange Resin (e.g., Amberlyst A-21). Shake the organic reaction mixture with the resin for 30 mins. The resin binds the acid; filter it off to remove the impurity.

Q4: How do I distinguish the Product from the Impurity by NMR?

A: Look for the Aromatic Region (7.3 – 7.8 ppm) .

  • Impurity (Tos-): Shows two doublets (AA'BB' system) for the aromatic ring and a singlet at ~2.4 ppm (Methyl group on Tosyl).

  • Product (if Tosyl displaced): The aromatic signals and the methyl singlet will completely disappear.

References

  • ChemicalBook. (n.d.). Tos-PEG4-CH2CO2H Properties and Applications. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from

  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques. Retrieved from

  • AxisPharm. (n.d.). PEG Tosylate Linker Overview and Chemistry. Retrieved from

  • ResearchGate. (2012). How to remove tosyl acid from reaction mixture? Retrieved from

Sources

Troubleshooting

Technical Support Center: Scaling Up Tos-PEG5-CH2CO2H Reactions

The following technical guide serves as a Tier-3 Support resource for researchers and process chemists scaling up reactions involving Tos-PEG5-CH2CO2H (Tos-PEG5-Carboxylic Acid). Product Profile: Molecule: Tos-PEG5-CH2CO...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 Support resource for researchers and process chemists scaling up reactions involving Tos-PEG5-CH2CO2H (Tos-PEG5-Carboxylic Acid).

Product Profile:

  • Molecule: Tos-PEG5-CH2CO2H (Heterobifunctional PEG)

  • MW: ~406.5 Da[1][2]

  • Core Reactivity:

    • Tosyl (Tos): Electrophilic leaving group for nucleophilic substitution (

      
      ).[3]
      
    • Carboxylic Acid (COOH): Nucleophilic/Electrophilic handle for amide coupling or esterification.

  • Primary Challenge: Balancing the reactivity of the leaving group (Tos) while preventing side reactions (hydrolysis, elimination) and managing the amphiphilic nature during purification.

Part 1: Reaction Optimization (The "Pre-Flight" Check)

Q1: I am trying to displace the Tosyl group with an amine payload, but my yield is near zero. The starting material is consumed. What is happening?

Diagnosis: You have likely fallen into the "Zwitterion Trap." The Science: The free carboxylic acid (pKa ~4.5) will instantly protonate your amine nucleophile (pKa ~9-10).



A protonated amine (

) is not nucleophilic and cannot displace the Tosyl group. If you see consumption of starting material, it might be the formation of the salt (which behaves differently on TLC/LCMS) or intramolecular cyclization of the carboxylate onto the Tosyl group (forming a macrocyclic lactone).

The Fix:

  • Switch Reagents (Recommended): Use the Tos-PEG5-t-butyl ester . Perform the substitution first, then deprotect the acid with TFA. This eliminates the acidic proton.

  • The "Force" Method (If you must use the acid): You must use at least 2.5 equivalents of a non-nucleophilic base (e.g., DIPEA or

    
    ).
    
    • Eq 1: Neutralizes the carboxylic acid.

    • Eq 2: Keeps the amine deprotonated.

    • Risk: The anionic carboxylate (

      
      ) can compete as a nucleophile, leading to polymerization or cyclization.
      
Q2: Which solvent system is best for scaling up the substitution reaction?

Recommendation: Acetonitrile (ACN) or DMF .

  • Small Scale (<100 mg): DMF is fine. It solubilizes everything.

  • Scale Up (>5 g): Acetonitrile is superior.

    • Reasoning: DMF is high-boiling and difficult to remove without heating (which degrades the Tosylate) or aqueous washing (which risks hydrolysis). Acetonitrile can be removed via rotary evaporation at lower temperatures (

      
      ).
      
    • Process Tip: If using inorganic bases (

      
      , 
      
      
      
      ), Acetonitrile may require a phase transfer catalyst (e.g., 18-Crown-6) or vigorous stirring, as the salt solubility is lower than in DMF.

Part 2: The Scale-Up Phase (Process Safety & Efficiency)

Q3: I am seeing a "Vinyl-PEG" impurity (elimination product) increasing as I scale up. How do I stop this?

Diagnosis: The reaction temperature is too high, or the base is too strong, causing


 elimination instead of 

substitution. The Mechanism: The Tosyl group is on a primary carbon. However, strong bases (like NaH or alkoxides) or high heat (

) can deprotonate the beta-carbon, kicking out the Tosylate and forming a double bond (Vinyl ether).

The Protocol:

  • Temperature Control: Keep the reaction below 60°C . For highly reactive nucleophiles (e.g., Azides, Thiols), 40-50°C is sufficient.

  • Base Selection: Switch to milder bases.

    • Avoid: NaH, NaOH, KOtBu.

    • Use:

      
       (standard), 
      
      
      
      (faster rate at lower temp), or DIPEA (organic soluble).
Q4: How do I handle the exotherm when activating the Carboxylic Acid (EDC/NHS coupling) on a large scale?

Diagnosis: Adding EDC to a large volume of acid/amine mixture generates immediate heat, which can degrade the activated ester (O-acylisourea) to an N-acylurea byproduct (irreversible dead-end).

The Protocol:

  • Pre-Cool: Cool the reaction vessel to 0°C before adding EDC.

  • Stepwise Activation: Do not mix Amine, Acid, and EDC all at once.

    • Step A: Mix Tos-PEG-COOH + NHS + EDC (at 0°C) in DMF/DCM. Stir for 15-30 mins to form the NHS ester.

    • Step B: Add the Amine payload slowly.[4]

  • Buffer Choice: If working in aqueous/organic mix, use MES Buffer (pH 5.5-6.0) . EDC is most stable at slightly acidic pH. At pH > 7.5, EDC hydrolysis competes with activation.

Part 3: Work-up & Purification (The Bottleneck)

Q5: My product is water-soluble. How do I extract it from DMF/Water without losing it?

The Challenge: PEG5 is amphiphilic. It loves water. Standard EtOAc/Water extractions often result in the product staying in the aqueous phase.

The "Salting Out" Protocol:

  • Dilution: Dilute the reaction mixture with DCM (Dichloromethane), not EtOAc. DCM is a better solvent for PEGs.

  • Saturation: Wash the organic layer with Saturated Brine (NaCl).

    • Why: The high ionic strength of brine forces the PEG out of the water phase and into the DCM.

  • The "Back-Extraction" (Critical): Do not discard the aqueous layer yet. Re-extract the aqueous layer 2-3 times with fresh DCM/Isopropanol (9:1 mix). Combine all organic layers.

Q6: Column chromatography is too expensive for my 10g batch. Is there an alternative?

Recommendation: Precipitation / Trituration. PEG derivatives often solidify or oil-out in non-polar solvents.

The Protocol:

  • Concentrate the reaction mixture (DCM/ACN) to a minimal volume (thick oil).

  • Cool the oil in an ice bath.

  • Add cold Diethyl Ether (or MTBE for safety) dropwise with vigorous stirring.

  • Observation:

    • Success: A white/off-white solid precipitates. Filter and wash with cold ether.

    • Failure (Oiling out): If it forms a sticky goo on the flask walls, decant the ether, redissolve in minimal DCM, and try again with Hexane/Ether (1:1) .

Part 4: Visualization & Logic

Workflow Diagram: Scale-Up Decision Matrix

This diagram guides you through the critical decision points based on your specific payload and observed issues.

G Start Start: Tos-PEG5-CH2CO2H Reaction Goal Goal: Nucleophilic Substitution (Displace Tosyl) Start->Goal Goal2 Goal: Amide Coupling (Activate COOH) Start->Goal2 Check1 Check: Is Nucleophile an Amine? Goal->Check1 Workup Workup: DCM + Brine Wash (Avoid EtOAc) Goal2->Workup Standard EDC/NHS (Keep pH < 7.5) Zwitterion RISK: Zwitterion Trap (Acid protonates Amine) Check1->Zwitterion Yes Solvent Scale > 5g? Switch DMF -> ACN Check1->Solvent No (Azide/Thiol) Sol1 Solution A: Use Tos-PEG-Ester (Deprotect later) Zwitterion->Sol1 Preferred Sol2 Solution B: Excess Base (>2.5 eq) (Force Reaction) Zwitterion->Sol2 Alternative Sol1->Solvent Sol2->Solvent Temp Temp Control Keep < 60°C to avoid Elimination Solvent->Temp Temp->Workup

Caption: Decision matrix for optimizing reaction conditions and avoiding common chemical incompatibilities during scale-up.

Part 5: Quantitative Data Summary

Table 1: Solvent & Reagent Compatibility Guide

ParameterSmall Scale (<100 mg)Large Scale (>5 g)Technical Rationale
Solvent DMF, DMSOAcetonitrile (ACN) ACN is easier to remove (bp 82°C) than DMF (bp 153°C), reducing thermal stress on the Tosylate.
Base (Substitution)

,


,

Inorganic bases reduce elimination side-products compared to strong hydride bases.
Workup Solvent EtOAcDCM / Chloroform PEG5 is more soluble in chlorinated solvents; EtOAc extractions lead to high yield loss.
Purification Flash ColumnPrecipitation (Ether) Chromatography is cost-prohibitive at scale. Precipitation removes organic impurities and excess reagents.
Temperature RT to 80°CMax 60°C Heat transfer is slower at scale; localized hot spots >60°C cause elimination (Vinyl-PEG).

References

  • CD Bioparticles. Tos-PEG5-CH2CO2H Product Specifications and Reactivity Profile. Retrieved from [Link]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity in Nucleophilic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry (Polym. Chem.). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates.[5] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Retention Profiling of Tos-PEG5-CH2CO2H vs. Impurities

Executive Summary In the synthesis of PROTACs and antibody-drug conjugates (ADCs), the heterobifunctional linker Tos-PEG5-CH2CO2H (Tosyl-PEG5-Carboxymethyl) serves as a critical intermediate. Its purity is paramount beca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of PROTACs and antibody-drug conjugates (ADCs), the heterobifunctional linker Tos-PEG5-CH2CO2H (Tosyl-PEG5-Carboxymethyl) serves as a critical intermediate. Its purity is paramount because the tosyl group (a leaving group) and the carboxylic acid (a coupling group) must remain intact for subsequent reactions.

This guide provides a technical comparison of the HPLC retention behavior of Tos-PEG5-CH2CO2H against its critical process impurities. Unlike generic datasheets, this document focuses on the chromatographic resolution required to separate the active linker from hydrolyzed byproducts and starting materials.

Chromatographic Principles: The Separation Mechanism

To accurately profile Tos-PEG5-CH2CO2H, one must understand the competing forces in Reverse Phase Chromatography (RP-HPLC).

  • The Dominant Force (Hydrophobicity): The Tosyl (p-toluenesulfonyl) group is an aromatic, hydrophobic moiety. It acts as the primary "anchor" to the C18 stationary phase, significantly increasing retention time.

  • The Modulating Force (Polarity): The PEG5 chain and terminal Carboxylic Acid are hydrophilic.[1]

  • The Critical Impurity (Hydrolysis): The most common impurity is HO-PEG5-CH2CO2H , resulting from the hydrolysis of the tosyl group. Without the hydrophobic tosyl anchor, this molecule becomes extremely polar.

Theoretical Elution Order:

  • HO-PEG5-CH2CO2H (Most Polar

    
     Elutes First/Void)
    
  • Tos-OH / Tos-Cl (Small Aromatic

    
     Elutes Early/Intermediate)
    
  • Tos-PEG5-CH2CO2H (Target

    
     Intermediate/Late)
    
  • Bis-Tos-PEG5 (Side Reaction

    
     Most Hydrophobic 
    
    
    
    Elutes Last)

Standardized Experimental Protocol

Note: This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) allows for peak purity confirmation via spectral analysis.

Instrument Configuration
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse or Waters XBridge)Standard RP stationary phase; 3.5 µm provides better resolution than 5 µm for PEG oligomers.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA keeps the -COOH protonated (neutral), improving peak shape and retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN is the preferred organic modifier for PEG/Tosyl separations.
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 30°CConstant temperature prevents retention shifts due to viscosity changes.
Detection Channel A: 220 nmChannel B: 261 nm220 nm detects the peptide/carboxyl backbone. 261 nm is specific to the Tosyl aromatic ring.
Gradient Profile

A shallow gradient is required to resolve PEG oligomers if polydispersity is present.

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Isocratic hold to elute salts/polar impurities
20.060%Linear gradient to elute Tos-PEG5-CH2CO2H
25.095%Wash step (elutes Bis-Tos impurities)
26.095%Hold
26.15%Re-equilibration
35.05%End of Run

Performance Comparison & Data Analysis

The following table summarizes the Relative Retention Times (RRT) and spectral characteristics. RRT is calculated relative to the main peak (Tos-PEG5-CH2CO2H = 1.00).

Table 1: Retention & Identification of Components
ComponentIdentityApprox. RRT*UV CharacteristicsComparison Notes
Impurity A HO-PEG5-CH2CO2H (Hydrolyzed)0.20 - 0.30Low abs @ 261nm; Visible @ 220nmCritical Separation: Elutes very early due to loss of hydrophobic Tosyl group. Often co-elutes with solvent front if gradient starts too high.
Impurity B p-Toluenesulfonic Acid (Tos-OH)0.45 - 0.55Strong abs @ 261nmReagent byproduct. Sharp peak, distinct UV spectrum (aromatic).
TARGET Tos-PEG5-CH2CO2H 1.00 Strong abs @ 261nm & 220nm Main Peak. Ratio of 261/220nm signals is a key purity indicator.
Impurity C Bis-Tos-PEG5 (Ditosylate)1.30 - 1.40Double abs @ 261nmResult of over-tosylation if starting from PEG-diol. significantly more hydrophobic.

*RRT values are estimates based on a C18/ACN gradient. Actual times vary by column age and manufacturer.

Spectral Ratio Validation (Self-Validation Step)

To confirm the main peak is indeed the mono-tosylated product and not a co-eluting impurity:

  • Extract the UV spectrum of the main peak.

  • Calculate the ratio of Absorbance at 261 nm (Tosyl) to 220 nm (Carboxyl/Chain).

  • Logic:

    • High Ratio: Indicates presence of Tosyl.[1]

    • Low Ratio: Indicates HO-PEG-COOH.

    • Very High Ratio: May indicate Bis-Tos-PEG (two aromatic rings).

Workflow Visualization

The following diagram illustrates the decision-making process for analyzing the HPLC data of Tos-PEG5-CH2CO2H.

HPLC_Workflow Start Inject Sample (Tos-PEG5-CH2CO2H) Detect Detect at 220nm & 261nm Start->Detect Check_RT Check Retention Time (RT) Detect->Check_RT Early_Elution Peak at Void/Early RT (RRT < 0.4) Check_RT->Early_Elution Early Main_Elution Peak at Expected RT (RRT = 1.0) Check_RT->Main_Elution Target Late_Elution Late Eluting Peak (RRT > 1.2) Check_RT->Late_Elution Late Identify_Early Identify: HO-PEG5-CH2CO2H (Hydrolysis Product) Early_Elution->Identify_Early Spectral_Check Check UV Ratio (261/220nm) Main_Elution->Spectral_Check Identify_Late Identify: Bis-Tos-PEG (Over-reaction) Late_Elution->Identify_Late Fail FAIL: Repurify Identify_Early->Fail Identify_Main Validate: Tos-PEG5-CH2CO2H Identify_Late->Fail Pass PASS: High Purity Spectral_Check->Pass Ratio Matches Std Spectral_Check->Fail Ratio Deviates

Figure 1: Logic flow for identifying Tos-PEG5-CH2CO2H and distinguishing it from common synthesis impurities.

Troubleshooting & Expert Insights

Issue: Peak Tailing on the Main Peak
  • Cause: The carboxylic acid group (-COOH) can interact with residual silanols on the silica column support.

  • Solution: Ensure the mobile phase contains at least 0.1% TFA or Formic Acid. If tailing persists, increase the buffer concentration or switch to a "End-capped" C18 column designed for polar compounds.

Issue: "Ghost" Peaks at 220 nm
  • Cause: PEG chains have weak UV absorbance. If you see peaks at 220 nm that disappear at 261 nm, these are likely non-tosylated PEG impurities (e.g., PEG-diols or HO-PEG-COOH).

  • Significance: These impurities are "invisible" to the reaction monitoring if you only look at 254/261 nm. Always check 220 nm (or use ELSD/CAD detection) to ensure the backbone is pure.

References

  • Trathnigg, B., et al. "Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography." Journal of Chromatography A, 2016. [Link][2]

  • CD Bioparticles. "Tos-PEG5-CH2CO2H Technical Specifications." CD Bioparticles. [Link]

Sources

Comparative

Verifying the Integrity of the PEG5 Chain After Conjugation: A Comparative Analytical Guide

Executive Summary In the precision engineering of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a connector—it is a functional component defining pharmacokinetics and solubility.[1] Unlike traditi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the precision engineering of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a connector—it is a functional component defining pharmacokinetics and solubility.[1] Unlike traditional polydisperse polymers (e.g., PEG 5kDa), PEG5 is a discrete, monodisperse entity (


 core).[1] Its "integrity" is binary: it is either the exact defined length, or it is a failure. This guide outlines the multi-modal analytical strategy required to verify PEG5 chain integrity post-conjugation, distinguishing between simple purity checks and structural validation.

Part 1: The Challenge of Discrete PEG Integrity

The transition from polydisperse to discrete PEG (dPEG®) shifts the analytical burden from "average molecular weight" to "exact mass precision."[1] When conjugating a PEG5 linker, three primary failure modes threaten chain integrity:

  • Ethylene Oxide (EO) Deletion/Scrambling: Often present in lower-quality starting materials, leading to n-1 (PEG4) or n+1 (PEG6) impurities that are difficult to separate.[1]

  • Oxidative Degradation: The ether backbone is susceptible to oxidation, leading to chain cleavage, particularly under aggressive conjugation conditions (e.g., high pH or presence of transition metals).[1]

  • Incomplete Functionalization: Hydrolysis of terminal esters (e.g., NHS esters) prior to conjugation, resulting in "dead" linkers that co-elute with the product.[1]

The Core Directive: You cannot rely on a single mode of detection. A UV trace (HPLC) confirms purity but not identity.[1] Mass Spectrometry (MS) confirms identity but can be suppressed by salts.[1] A self-validating system requires orthogonal data fusion.[1]

Part 2: Comparative Analysis of Analytical Pillars

High-Resolution Mass Spectrometry (HRMS / LC-MS)

The Precision Leader

For PEG5, HRMS is the gold standard. Unlike large PEGs where a bell-shaped distribution is expected, PEG5 must yield a single, sharp m/z peak .[1]

  • Mechanism: Uses ESI (Electrospray Ionization) or MALDI to ionize the conjugate.[1] Q-TOF or Orbitrap analyzers resolve isotopic envelopes.[1]

  • Why it wins: It is the only method capable of distinguishing a PEG5 conjugate from a PEG4 impurity (difference of ~44 Da).[1]

  • Limitation: Ion suppression in complex biological matrices or buffer interference.[1]

NMR Spectroscopy ( H, C)

The Structural Validator

While less sensitive than MS, NMR provides the "chemical fingerprint" of the linker environment.

  • Mechanism: Detects the characteristic ethylene glycol protons (

    
     ~3.6 ppm).[1]
    
  • Why it wins: It validates the chemistry of the attachment. For example, if using "Click" chemistry, NMR can confirm the formation of the triazole ring, which MS might only see as a mass match.

  • Limitation: Requires milligram-scale sample quantities; difficult for high-molecular-weight conjugates (e.g., ADCs) due to signal broadening.[1]

RP-HPLC with Charged Aerosol Detection (CAD)

The Purity Gate

UV detection (


) is often blind to the PEG chain itself.[1] CAD detects all non-volatile analytes, making it ideal for quantifying the PEG linker load.[1]
  • Mechanism: Separates based on hydrophobicity.[1] PEGylation typically shifts retention time significantly.[1]

  • Why it wins: Excellent for quantifying the ratio of Unconjugated : Monoconjugated : Polyconjugated species.[1]

  • Limitation: Does not provide structural identity; a degraded PEG5 might co-elute with a full-length PEG5.[1]

Comparison of Performance Metrics
FeatureLC-HRMS (Orbitrap/Q-TOF) NMR (

H)
RP-HPLC (UV/CAD)
Primary Utility Exact chain length verificationChemical bond validationPurity & Conjugation efficiency
Resolution Isotopic (< 5 ppm accuracy)Atomic connectivityChromatographic peak width
Sensitivity Femtomole rangeMicromole rangeNanomole range
PEG5 Specificity High (Detects n±1 units)Medium (Signal overlap)Low (Retention time only)
Throughput HighLowHigh

Part 3: The "Tri-Pillar" Validation Protocol

This protocol describes a self-validating workflow for a small-molecule PEG5 conjugate (e.g., a PROTAC linker).

Step 1: Sample Preparation & Digestion (If applicable)[1]
  • For Small Molecules: Dissolve in 50:50 Water:Acetonitrile.[1]

  • For ADCs: Perform enzymatic deglycosylation (PNGase F) and reduction (DTT) to separate light/heavy chains, or proteolytic digestion (Trypsin) to isolate the linker-peptide fragment.[1]

Step 2: LC-MS/MS Acquisition[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5-95% B over 10 minutes.

  • MS Settings: Positive mode ESI. Scan range 100–2000 m/z.[1]

  • Data Analysis: Extract Ion Chromatogram (EIC) for the theoretical mass of [Payload-PEG5-Linker + H]

    
    .
    
    • Pass Criteria: Mass error < 5 ppm.[1][2] Absence of peaks at -44 Da (PEG4) or +44 Da (PEG6).[1]

Step 3: Orthogonal NMR Check (Process Validation)

Perform this on the bulk conjugated material during process development, not routine QC.

  • Solvent: Deuterated DMSO (

    
    -DMSO) or Methanol (
    
    
    
    ).[1]
  • Focus: Integrate the PEG backbone signal (3.5–3.7 ppm).

  • Calculation: Compare the integral of the PEG protons (approx 20H for PEG5) against a stable proton on the payload (e.g., an aromatic proton).

    • Pass Criteria: Integral ratio matches theoretical stoichiometry ±5%.

Part 4: Visualization of Logic & Workflow[1]

Diagram 1: The Integrity Decision Tree

This diagram illustrates the logic flow for accepting or rejecting a PEG5 conjugate batch.

PEG_Integrity_Logic Start Start: Conjugated Sample HPLC Step 1: RP-HPLC Purity Start->HPLC SinglePeak Single Main Peak? HPLC->SinglePeak MS_Check Step 2: LC-HRMS Analysis SinglePeak->MS_Check Yes Fail_Purity FAIL: Aggregation/Impurity SinglePeak->Fail_Purity No (Multiple Peaks) MassMatch Exact Mass Match (+/- 5ppm)? MS_Check->MassMatch DeltaCheck Check for +/- 44 Da (n+/-1) MassMatch->DeltaCheck Yes Fail_Degradation FAIL: Chain Degradation/Scrambling MassMatch->Fail_Degradation No CleanSpectrum Spectrum Clean? DeltaCheck->CleanSpectrum NMR_Check Step 3: 1H-NMR (Validation) CleanSpectrum->NMR_Check Yes CleanSpectrum->Fail_Degradation No (Found n-1/n+1) IntegralCheck Integration Ratio Correct? NMR_Check->IntegralCheck Pass PASS: Integrity Verified IntegralCheck->Pass Yes Fail_Stoichiometry FAIL: Incorrect Conjugation IntegralCheck->Fail_Stoichiometry No

Caption: Decision logic for verifying discrete PEG5 integrity. Note the specific check for +/- 44 Da impurities (ethylene oxide units).[1]

Diagram 2: Analytical Data Fusion

How different instruments contribute to the "Truth" of the molecule.

Data_Fusion Sample PEG5 Conjugate LCMS LC-HRMS Sample->LCMS NMR 1H NMR Sample->NMR HPLC RP-HPLC Sample->HPLC Mass Exact Mass (Molecular Formula) LCMS->Mass Impurity n-1 / n+1 Detection LCMS->Impurity Structure Linker Connectivity NMR->Structure Purity % Purity (Area Under Curve) HPLC->Purity Integrity CONFIRMED INTEGRITY Mass->Integrity Impurity->Integrity Structure->Integrity Purity->Integrity

Caption: Data fusion model showing how orthogonal techniques contribute to a unified confirmation of integrity.

References

  • Vertex AI Search. (2024).[1] Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. PubMed.[1] Link

  • BenchChem. (2025).[1] A Researcher's Guide to Mass Spectrometry Analysis of Pegylated Proteins. Link

  • National Institutes of Health (NIH). (2021).[1] Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. Link

  • BroadPharm. (2020).[1] What are PEG Linkers? Discrete vs Polydisperse. Link

  • AxisPharm. (2024).[1] From Design to Degradation: The Essential Role of Linkers in PROTACs. Link

Sources

Validation

The PEG5 Pivot: Optimizing Hydrophilicity and Pharmacokinetics in Drug Conjugates

Executive Summary In the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector—it is a determinant of pharmacokinetics (PK).[1][2] PEG5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector—it is a determinant of pharmacokinetics (PK).[1][2] PEG5 (pentaethylene glycol) has emerged as a critical "strategic pivot point" in linker design. It occupies a distinct physicochemical niche: it provides sufficient hydrophilicity to mask the lipophilicity of cytotoxic payloads or warheads (preventing aggregation) while remaining short enough to avoid the "permeability penalty" and steric hindrance associated with longer polymer chains.

This guide objectively compares PEG5 against hydrophobic alkyl linkers and longer PEG chains (PEG10+), providing experimental protocols and mechanistic insights to validate its selection in drug development pipelines.

Part 1: Mechanistic Impact of PEG5 Hydrophilicity

The "Hydrophilicity Reservoir" Effect

Many payloads (e.g., PBD dimers in ADCs) or warheads (e.g., VHL ligands in PROTACs) are inherently hydrophobic. This lipophilicity drives rapid clearance via the Mononuclear Phagocyte System (MPS) and promotes aggregation.

  • Mechanism: PEG5 introduces a hydration shell of approximately 10–12 water molecules (2–3 per ethylene oxide unit). This "stealth" layer reduces non-specific binding to plasma proteins (albumin/globulins).

  • Why PEG5? Shorter linkers (PEG1-2) fail to establish a stable hydration shell, leading to aggregation. Longer linkers (PEG10+) create a large hydrodynamic radius that can hinder extravasation and cellular internalization.

The Permeability-Solubility Trade-off (The U-Curve)

For intracellular targets (PROTACs), the drug must cross the cell membrane.

  • Alkyl Linkers: High permeability but poor solubility (LogP > 5), leading to precipitation in the gut or plasma.

  • Long PEGs (PEG10+): Excellent solubility but poor permeability (LogP < 0), as the energetic cost of desolvating the large hydrophilic chain to cross the lipid bilayer is too high.

  • The PEG5 Optimum: PEG5 typically shifts the LogP of a conjugate into the "Lipinski Zone" (LogP 2–4), balancing aqueous solubility with the ability to shed water molecules during membrane transit.

Part 2: Comparative Analysis

Table 1: Performance Matrix of Linker Classes
FeatureAlkyl Chains (C4-C10)PEG5 Linker Long PEGs (PEG12-PEG24)
Hydrophilicity Low (Hydrophobic)Moderate (Amphiphilic) High (Hydrophilic)
Plasma Stability HighHigh Moderate (Susceptible to oxidative degradation)
Cell Permeability ExcellentGood Poor
Clearance Route Hepatic (Metabolic)Balanced (Renal/Hepatic) Renal (Filtration)
Aggregation Risk HighLow Very Low
Ternary Complex Rigid (Good for specific geometries)Flexible (Adaptable) Entropic Penalty (Too floppy)
Comparative Case Study: PROTAC Linker Length

In a study of TBK1 degraders (Arvinas), linkers <12 atoms failed to induce degradation.[3] Linkers in the 12–20 atom range (equivalent to PEG4-PEG6) showed maximal degradation (


 nM). Extending beyond PEG8 resulted in a drop in potency (

nM) due to the "Hook Effect" and entropic costs of bringing E3 and POI together.

Part 3: Visualization of Pharmacokinetic Logic

Diagram 1: The Bioavailability Sweet Spot

This diagram illustrates the non-linear relationship between linker length, solubility, and cell permeability.

PEG_Optimization cluster_0 Linker Properties cluster_1 PK Outcomes Alkyl Alkyl Linkers (Hydrophobic) Agg Aggregation & Rapid Hepatic Clearance Alkyl->Agg Low Solubility PEG5 PEG5 Linker (Optimal Balance) Bioavail High Bioavailability & Target Engagement PEG5->Bioavail LogP 2-4 Balanced Solvation PEG24 High MW PEG (Hydrophilic) Permeability Poor Membrane Permeability PEG24->Permeability Steric Bulk Agg->Alkyl Optimize Permeability->PEG24 Optimize

Caption: The "Goldilocks" zone of PEG5 balances solubility (preventing aggregation) and permeability (enabling cell entry).

Part 4: Experimental Protocols

To validate the impact of a PEG5 linker in your specific conjugate, perform the following self-validating assays.

Protocol 1: Comparative LogD Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift provided by PEG5 compared to an alkyl analog.

  • Preparation: Dissolve

    
     of the PEG5-conjugate and Alkyl-conjugate in DMSO.
    
  • Partitioning: Add

    
     of stock to a biphasic system of Octanol (
    
    
    
    ) and Phosphate Buffered Saline (PBS, pH 7.4,
    
    
    ).
  • Equilibration: Vortex for 1 hour at room temperature. Centrifuge at

    
     for 5 minutes to separate phases.
    
  • Quantification: Remove aliquots from both phases. Analyze via LC-MS/MS.

  • Calculation:

    
    
    Target Range for PEG5 Conjugates:
    
    
    
    .
Protocol 2: Plasma Stability & Protein Binding

Objective: Assess if PEG5 sufficiently masks the payload to prevent rapid enzymatic degradation or sequestration.

  • Incubation: Spike human plasma (pooled) with the test compound to a final concentration of

    
    .
    
  • Timepoints: Incubate at

    
    . Collect samples at 
    
    
    
    minutes.
  • Quenching: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation: Compare

    
     against a labile control (e.g., Propantheline). A stable PEG5 linker should show 
    
    
    
    remaining parent compound at 4 hours.
Diagram 2: PROTAC Ternary Complex Formation Workflow

This diagram visualizes how PEG5 facilitates the critical complex formation without the steric penalties of longer chains.

Ternary_Complex cluster_linker Linker Impact POI Target Protein PEG5 PEG5 (Optimal) Perfect Reach E3 E3 Ligase PEG2 PEG2 (Too Short) Steric Clash Complex Stable Ternary Complex PEG2->Complex Fails PEG5->Complex Forms PEG12 PEG12 (Too Long) Entropic Penalty PEG12->Complex Weak Ubiquitination Poly-Ubiquitination & Degradation Complex->Ubiquitination

Caption: Linker length directly influences the thermodynamic stability of the Target-Linker-E3 complex. PEG5 often provides the optimal distance (~15-19 Å).

References

  • Biopharma PEG. (2022).[4][5] PEG Derivatives Applied in PROTAC Linker. Clinical Research News.

  • Troup, R. I., et al. (2024).[6] Current strategies for the design of PROTAC linkers: a critical review. NIH / PMC.

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.

  • Hamblett, K. J., et al. (2014). Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. AACR Cancer Research.

  • Pasut, G. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tos-PEG5-CH2CO2H

Executive Safety Summary Tos-PEG5-CH2CO2H is not merely a passive linker; it is a heterobifunctional reagent containing a reactive sulfonate ester (Tosylate) and a carboxylic acid . As a Senior Application Scientist, I u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Tos-PEG5-CH2CO2H is not merely a passive linker; it is a heterobifunctional reagent containing a reactive sulfonate ester (Tosylate) and a carboxylic acid .

As a Senior Application Scientist, I urge you to treat this compound with the "Precautionary Principle." While the PEG chain reduces volatility, the Tosyl group is an alkylating agent . Alkylating agents function by transferring alkyl groups to nucleophilic sites on biological macromolecules (DNA/RNA), posing a latent genotoxic risk [1]. Furthermore, if this compound is solubilized in carriers like DMSO or DMF, its ability to penetrate the dermal barrier increases exponentially.

Your Core Directive: Prevent contact. Prevent inhalation.[1][2][3][4] Contain contamination.[1][2][5][6][7][8][9]

Technical Hazard Decomposition

To understand the safety protocol, we must deconstruct the molecule’s reactivity profile.

Functional GroupChemical NatureBiological HazardOperational Implication
Tos- (p-Toluenesulfonyl) Good leaving group (Sulfonate ester)Alkylating Agent. Potential mutagen/carcinogen.Strict Skin/Respiratory Protection. Use a fume hood. Double-glove.
-PEG5- (Polyethylene Glycol) Amphiphilic linkerLow toxicity, but acts as a surfactant/vehicle .Enhanced Permeation. Increases the spread of the chemical on skin/surfaces.
-CH2CO2H (Carboxylic Acid) Organic AcidCorrosive/Irritant. Causes eye damage and skin burns.Eye Protection. Splash goggles are mandatory; safety glasses are insufficient for liquids.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[5]

The Barrier Strategy
Body ZoneStandard Protocol (Solid Handling)High-Risk Protocol (Solution Handling)Rationale
Hands Double Nitrile Gloves (min 5 mil outer).Laminate Film (Silver Shield) under Nitrile OR Double Nitrile (change every 15 mins).Tosylates in DMSO/DMF permeate nitrile rapidly (<10 mins) [2]. Laminate offers >4h protection.[8]
Eyes Safety Glasses with side shields.Chemical Splash Goggles (indirect vent).Acidic moiety poses a corneal damage risk. Goggles prevent fluid bypass.
Respiratory N95 (if outside hood - not recommended).Fume Hood (Face velocity: 80-100 fpm).Aerosols from weighing or solvent vapors must be captured at the source.
Body Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Resistant Apron .PEGylated compounds are viscous and sticky; an apron prevents soak-through.
Glove Selection Logic Flow

The following decision tree illustrates the logic for selecting hand protection based on the solvent system used.

GloveSelection Start Handling Tos-PEG5-CH2CO2H State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Rec1 Standard Nitrile (Double Gloved) Solid->Rec1 Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (DMSO, DMF, DCM) Solvent->Organic Rec2 Standard Nitrile (Double Gloved) Aqueous->Rec2 Rec3 CRITICAL: Silver Shield® Laminate or Change Nitrile every 15 min Organic->Rec3

Figure 1: Glove selection logic based on physical state and solvent carrier. Note the critical requirement for organic solvents.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Static Control: PEG linkers are often hygroscopic and prone to static charge. Use an anti-static gun or polonium strip near the balance to prevent powder dispersal.

  • Environment: Verify Fume Hood operation. Clear the sash area of clutter.

  • Materials: Pre-weigh weighing boats/paper. Have a "waste beaker" with a compatible quenching solvent (e.g., dilute NaOH) ready inside the hood.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on inner nitrile gloves, then outer gloves (or laminate liners).

  • Transfer: Open the vial inside the hood. Use a clean spatula. Do not pour; transfer small amounts to the weigh boat.

  • Solubilization:

    • Note: If using DMSO or DMF, recognize that these solvents are transdermal carriers . If you spill the solution on your glove, the solvent will carry the Tosylate through the glove and into your skin.

    • Action: If a splash occurs on gloves, remove outer gloves immediately , wash hands, and re-glove.

Phase 3: Reaction & Cleanup
  • Vessel: Keep reaction vessels closed when not adding reagents.

  • Wipe Down: After handling, wipe the balance area with a solvent-dampened tissue (Ethanol/Water). Dispose of this tissue as Hazardous Solid Waste , not trash.

Emergency Response Protocols

Spill Response (Liquid)

Do not treat this like a water spill. The PEG component makes it slippery; the Tosyl component makes it toxic.

  • Alert: Notify nearby personnel.

  • Isolate: Cordon off the area.

  • PPE Up: Ensure you have goggles and double gloves.

  • Absorb: Use a chemically inert absorbent (vermiculite or spill pads). Do not use paper towels initially if the solvent is flammable.

  • Decontaminate:

    • Wash the area with a mild base (e.g., 5% Sodium Bicarbonate solution) to help hydrolyze the tosylate ester (converting it to less toxic tosylate salt and alcohol) [3].

    • Follow with water and detergent.

  • Disposal: Collect all absorbent materials into a sealed hazardous waste bag.

Exposure First Aid
  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol (it may enhance absorption). Seek medical attention.

  • Eye Contact: Flush with water/saline for 15 minutes, lifting eyelids. Immediate ophthalmological consult required due to acidic nature.

Disposal & Environmental Stewardship[9][10]

Never dispose of Tos-PEG5-CH2CO2H down the drain.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.Seal in "Hazardous Solid Waste" bag. Incineration recommended.
Liquid Waste (Organic) Solutions in DMSO, DMF, DCM, Methanol.Segregate into "Halogenated/Sulfur-Containing" organic waste streams.
Liquid Waste (Aqueous) Solutions in water/buffers.Adjust pH to neutral (6-8) if acidic. Collect as "Aqueous Hazardous Waste" (due to Tosylate).
Waste Logic Diagram

WasteDisposal Waste Waste Material Type Type? Waste->Type Solid Solid (Gloves, Wipes) Type->Solid Liquid Liquid / Solution Type->Liquid Bin1 Solid Haz Waste (Incineration) Solid->Bin1 Bin2 Organic Solvent Waste (Segregated) Liquid->Bin2 Drain Drain / Sink Liquid->Drain Never Stop PROHIBITED Drain->Stop

Figure 2: Waste segregation workflow. Note the strict prohibition of drain disposal.[10]

References

  • National Institutes of Health (NIH). Alkylating Agents - Cancer Treatment & Side Effects. NCBI Bookshelf. Available at: [Link]

  • Yale University EHS. Glove Chemical Resistance Guide (Nitrile vs. Organic Solvents). Available at: [Link]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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